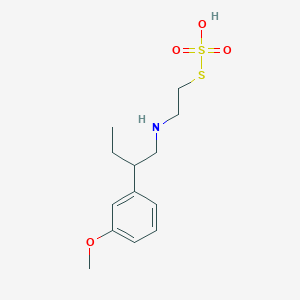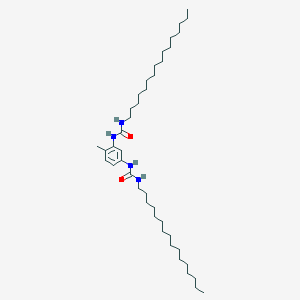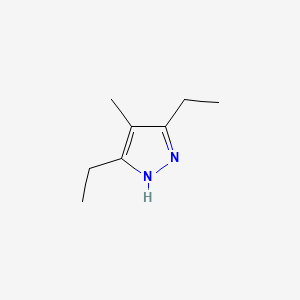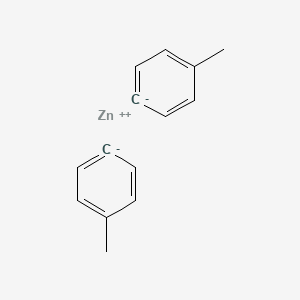
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is an organic compound with the molecular formula C13H21NO4S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2-(m-Methoxyphenyl)butylamine with ethylene thiosulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-(m-Methoxyphenyl)butylamine and ethylene thiosulfate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 25-30°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under mild conditions.
Major Products
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and disulfides.
Substitution: Various substituted amines and thioethers.
Applications De Recherche Scientifique
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with biological molecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This can lead to the modification of protein function and the regulation of cellular pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
S-2-((2-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate can be compared with other thiosulfate derivatives and sulfur-containing compounds:
S-2-(2-Aminoethylamino)ethyl thiosulfate: Similar in structure but with different biological activities.
S-2-(2-Hydroxyethyl)thiosulfate: Used in different industrial applications.
S-2-(2-Mercaptoethyl)thiosulfate: Known for its strong nucleophilic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
21224-56-6 |
|---|---|
Formule moléculaire |
C13H21NO4S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-methoxy-3-[1-(2-sulfosulfanylethylamino)butan-2-yl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-3-11(10-14-7-8-19-20(15,16)17)12-5-4-6-13(9-12)18-2/h4-6,9,11,14H,3,7-8,10H2,1-2H3,(H,15,16,17) |
Clé InChI |
JFCVRBKMOVNHBU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCCSS(=O)(=O)O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)










![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
